1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine-2-carbonitrile
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Overview
Description
1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine-2-carbonitrile is an organic compound of significant interest in the field of neurochemistry. It is structurally related to 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a well-known neurotoxin that induces Parkinsonian symptoms by selectively destroying dopaminergic neurons in the brain .
Preparation Methods
The synthesis of 1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity .
Chemical Reactions Analysis
1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Scientific Research Applications
1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine-2-carbonitrile is widely used in scientific research, particularly in the study of neurodegenerative diseases such as Parkinson’s disease. It serves as a model compound to induce Parkinsonian symptoms in animal models, allowing researchers to study the disease’s pathogenesis and potential treatments. Additionally, it is used in the development of neuroprotective agents and the study of dopaminergic neuron function .
Mechanism of Action
The compound exerts its effects by crossing the blood-brain barrier and being metabolized into toxic cations by the enzyme monoamine oxidase B (MAO-B) in glial cells. These toxic cations selectively destroy dopaminergic neurons in the substantia nigra, leading to Parkinsonian symptoms. The molecular targets involved include the dopamine transporter and mitochondrial complex I, which are crucial for neuronal survival and function .
Comparison with Similar Compounds
1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine-2-carbonitrile is unique due to its specific neurotoxic effects on dopaminergic neurons. Similar compounds include:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its role in inducing Parkinsonian symptoms.
1-Methyl-4-phenylpyridinium: The active metabolite responsible for the neurotoxic effects.
6-Hydroxydopamine: Another neurotoxin used to study Parkinson’s disease, but with a different mechanism of action.
Properties
CAS No. |
76113-47-8 |
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Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-methyl-4-phenyl-3,6-dihydro-2H-pyridine-6-carbonitrile |
InChI |
InChI=1S/C13H14N2/c1-15-8-7-12(9-13(15)10-14)11-5-3-2-4-6-11/h2-6,9,13H,7-8H2,1H3 |
InChI Key |
OHNDBSPYTFWNIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=CC1C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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